[4-(Oxiran-2-yl)oxan-4-yl]methanol
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Overview
Description
[4-(Oxiran-2-yl)oxan-4-yl]methanol: is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of an oxirane (epoxide) ring and a tetrahydropyran ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Oxiran-2-yl)oxan-4-yl]methanol typically involves the reaction of an appropriate epoxide with a tetrahydropyran derivative. One common method is the epoxidation of a tetrahydropyran-4-ylmethanol precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like distillation or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Oxiran-2-yl)oxan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives. Common nucleophiles include amines, thiols, and halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, [4-(Oxiran-2-yl)oxan-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a building block for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a versatile candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows for the creation of materials with specific properties, such as enhanced strength or flexibility.
Mechanism of Action
The mechanism of action of [4-(Oxiran-2-yl)oxan-4-yl]methanol involves its ability to undergo chemical transformations that interact with molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to a biological response. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
- [4-(Oxiran-2-yl)tetrahydro-2H-pyran-4-yl]methanol
- [4-(Oxiran-2-yl)oxan-4-yl]ethanol
- [4-(Oxiran-2-yl)oxan-4-yl]propane
Uniqueness: [4-(Oxiran-2-yl)oxan-4-yl]methanol is unique due to the presence of both an oxirane and a tetrahydropyran ring in its structure. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler compounds. The combination of these rings provides a versatile platform for the synthesis of complex molecules and materials.
Properties
IUPAC Name |
[4-(oxiran-2-yl)oxan-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-6-8(7-5-11-7)1-3-10-4-2-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJTVEDFPNEELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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